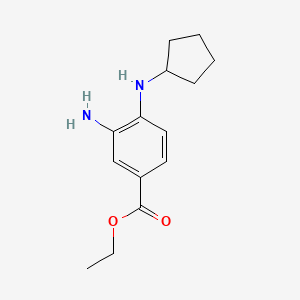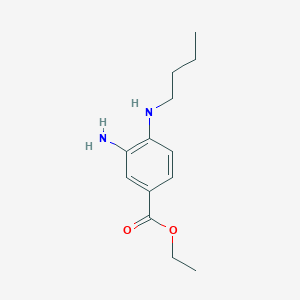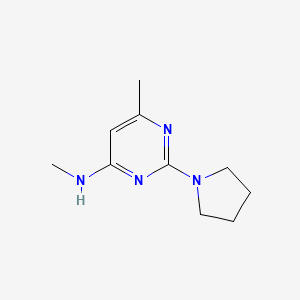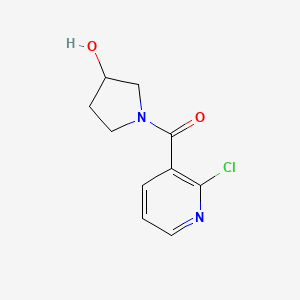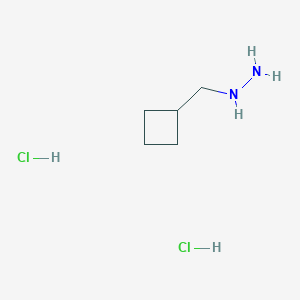
(Cyclobutylmethyl)hydrazine dihydrochloride
Übersicht
Beschreibung
Cyclobutylmethylhydrazine dihydrochloride (CBH-DHC) is a chemical compound composed of two cyclobutylmethylhydrazines, a cyclobutyl group and two hydrochloride ions. It is a colorless, odorless, and non-volatile solid that is soluble in water and ethanol. CBH-DHC has a wide range of applications in scientific research, including synthesis, catalytic processes, and drug development.
Wissenschaftliche Forschungsanwendungen
Vascular Smooth Muscle Contractility and Blood Pressure
Hydrazine derivatives, including (Cyclobutylmethyl)hydrazine dihydrochloride, have been studied for their effects on vascular smooth muscle relaxation and blood pressure regulation. These compounds, such as hydrazine and phenylhydrazine, have been shown to relax aortic rings in rats and may have implications in the treatment of hypertension. However, their exact mechanisms, particularly in relation to guanylate cyclase activation and cGMP production, vary among the derivatives (Vidrio et al., 2003).
Potential in Cancer Therapy
Hydrazine derivatives, due to their DNA demethylating properties, have potential applications in cancer therapy. They are being investigated for their ability to reactivate tumor suppressor gene expression which is often silenced by promoter hypermethylation in cancers. This research suggests potential therapeutic applications of these compounds in hematologic and solid tumors (Arce et al., 2006).
Cytotoxicity and Anticancer Potential
Synthesized hydrazine dihydrochlorides, such as N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, have shown cytotoxic effects against human hepatoma and breast cancer cells. These findings indicate potential applications in developing new anticancer agents (Kucukoglu et al., 2014).
Environmental and Biological Sensing
Hydrazine compounds are also used in environmental and biological sensing technologies. For instance, they have been incorporated into fluorescent probes for detecting hydrazine in environmental water systems and biological samples, indicating their utility in environmental monitoring and biological research (Zhu et al., 2019).
Chemokine Receptor Antagonism
Research on 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones has identified their potential as potent and selective inhibitors against the CXCR2 chemokine receptor, which could be beneficial in treating various inflammatory and cancerous conditions (Liu et al., 2009).
Synthesis of Novel Compounds
Hydrazine dihydrochlorides are instrumental in the synthesis of various novel compounds, such as 3,5-diamino-1,2,4-triazole, which have diverse potential applications in chemical and pharmaceutical industries (Qian, 2007).
Eigenschaften
IUPAC Name |
cyclobutylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-7-4-5-2-1-3-5;;/h5,7H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNHJWJRZRAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717830 | |
| Record name | (Cyclobutylmethyl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclobutylmethyl)hydrazine dihydrochloride | |
CAS RN |
1246748-00-4 | |
| Record name | (Cyclobutylmethyl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)
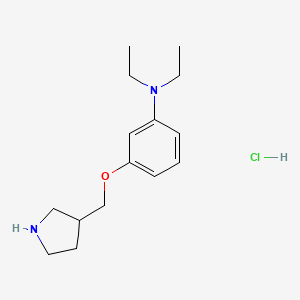


![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)
![3-[(4-Chloro-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426390.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)


